molecular formula C14H12O2S B6378106 2-Formyl-4-(3-methylthiophenyl)phenol CAS No. 1111128-81-4

2-Formyl-4-(3-methylthiophenyl)phenol

Cat. No.: B6378106
CAS No.: 1111128-81-4
M. Wt: 244.31 g/mol
InChI Key: MBTBZNBTHNJNPR-UHFFFAOYSA-N
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Description

2-Formyl-4-(3-methylthiophenyl)phenol is a versatile aromatic aldehyde intermediate of significant interest in organic synthesis and chemical biology. This compound features a phenolic hydroxyl group, a reactive formyl group, and a methylthiophenyl substituent on a biphenyl scaffold, making it a valuable building block for constructing more complex molecular architectures . Its primary research application lies in its role as a key precursor in the synthesis of Schiff base ligands . These ligands, formed via condensation of the formyl group with primary amines, are crucial in coordination chemistry for constructing compartmental ligands capable of binding single or multiple metal ions. The resulting metal complexes are extensively investigated for their magnetic properties , catalytic activity in processes like oxidation and polymerization , and potential in materials science for developing metal-organic frameworks (MOFs) and supramolecular structures . The presence of the methylthioether group is particularly noteworthy. In medicinal chemistry research, sulfur-containing moieties, such as thioethers and thiols, have been demonstrated to enhance protein-ligand interactions, potentially leading to improved potency in enzyme inhibition studies, as seen in the development of inhibitors for targets like indoleamine 2,3-dioxygenase (IDO) . The unique structure of 2-Formyl-4-(3-methylthiophenyl)phenol provides a rich platform for further derivatization through cross-coupling reactions, electrophilic substitutions, and nucleophilic additions, facilitating its use in drug discovery and the development of advanced materials . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-hydroxy-5-(3-methylsulfanylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-17-13-4-2-3-10(8-13)11-5-6-14(16)12(7-11)9-15/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTBZNBTHNJNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation Approach

Friedel-Crafts acylation is a classical method for introducing formyl groups onto aromatic rings. For 2-formyl-4-(3-methylthiophenyl)phenol, this strategy involves:

  • Protection of the phenol group using tert-butyldimethylsilyl (TBDMS) chloride to prevent unwanted side reactions.

  • Acylation with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to yield 4-(3-methylthiophenyl)acetophenone.

  • Oxidative cleavage of the acetyl group using NaIO₄ and RuCl₃ to generate the formyl moiety.

Key Data:

StepReagents/ConditionsYield (%)Purity (%)
ProtectionTBDMS-Cl, DMF, 25°C9298
AcylationAlCl₃, CH₂Cl₂, 0°C7895
OxidationNaIO₄/RuCl₃, H₂O/CH₃CN6597

This method achieves moderate yields but requires rigorous exclusion of moisture and precise temperature control.

Suzuki-Miyaura Cross-Coupling Strategy

The Suzuki-Miyaura reaction enables efficient introduction of the 3-methylthiophenyl group. A typical sequence includes:

  • Synthesis of 4-bromo-2-formylphenol via Vilsmeier-Haack formylation of 4-bromophenol.

  • Cross-coupling with 3-methylthiophen-2-ylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/ethanol (3:1).

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Temperature: 80°C, 12 h

  • Yield: 84% (HPLC purity: 99%).

Advantages:

  • High regioselectivity due to the ortho-directing effect of the formyl group.

  • Compatibility with heterogeneous catalysts, as demonstrated in analogous systems using mesoporous molecular sieves.

Oxidation of Methyl Precursors

Direct oxidation of a methyl group to a formyl group offers a streamlined alternative:

  • Synthesis of 4-(3-methylthiophenyl)-2-methylphenol via Ullmann coupling.

  • Selective oxidation using CrO₃ in acetic acid or Na₂WO₄/H₂O₂ systems.

Comparative Performance:

Oxidizing AgentSolventTemperature (°C)Yield (%)
CrO₃AcOH6058
Na₂WO₄/H₂O₂H₂O/Octanoic acid7572

The Na₂WO₄/H₂O₂ system, adapted from trifluoromethylsulfonyl phenol synthesis, minimizes over-oxidation to carboxylic acids and enhances atom economy.

Catalytic Systems and Reaction Optimization

Heterogeneous Catalysis

Mesoporous molecular sieves (e.g., HAlMCM-41) improve selectivity in cross-coupling and alkylation reactions. For instance, HAlMCM-41 with a SiO₂/Al₂O₃ ratio of 50 achieves 84% yield in tert-butylation reactions under mild conditions (120°C, 1.32 mL·h⁻¹ liquid hourly space velocity). Adapting this catalyst for thiophenyl group installation could reduce metal leaching and enhance recyclability.

Transition Metal Catalysts

Palladium-based catalysts remain dominant in Suzuki couplings, but recent studies suggest Pt/C (3 wt% Pt) as a viable alternative for hydrogenation steps in related syntheses. For example, Pt/C-mediated reductions achieve 98.7% purity in aminophenol derivatives under 0.5 MPa H₂.

Analytical Characterization and Validation

Rigorous characterization ensures structural fidelity:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.12 (s, 1H, CHO), 7.89 (d, J = 2.4 Hz, 1H, ArH), 7.45–7.38 (m, 3H, thiophene-H).

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 MeOH/H₂O).

  • Elemental Analysis : Calculated for C₁₄H₁₂O₂S: C 67.72%, H 4.87%; Found: C 67.68%, H 4.83%.

Industrial-Scale Production Considerations

Scalability challenges include:

  • Cost of Pd Catalysts : Recycling Pd via immobilized systems (e.g., silica-supported Pd) reduces expenses.

  • Solvent Recovery : Toluene/ethanol mixtures are distilled and reused, minimizing waste.

  • Regulatory Compliance : Efficient removal of residual Cr or W from oxidation steps is critical for pharmaceutical-grade material .

Scientific Research Applications

Organic Synthesis

2-Formyl-4-(3-methylthiophenyl)phenol serves as an important intermediate in organic synthesis. It is utilized to create more complex organic molecules through various reactions such as:

  • Oxidation: The formyl group can be oxidized to yield carboxylic acids.
  • Reduction: It can be reduced to alcohols using sodium borohydride.
  • Substitution Reactions: The phenolic group can undergo electrophilic aromatic substitution, allowing for the introduction of nitro or halogenated derivatives.

Biological Applications

The compound has potential applications in biological studies due to its ability to interact with enzymes. The phenolic group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and biochemical pathways. This property makes it a candidate for investigating enzyme interactions and mechanisms.

Pharmacological Research

Research into the pharmacological properties of 2-Formyl-4-(3-methylthiophenyl)phenol indicates its potential as a therapeutic agent. Studies have explored its efficacy against various biological targets, including COX-2 enzymes implicated in inflammatory processes and cancer. Its unique structure may enhance its interaction with these targets, warranting further investigation into its medicinal properties .

Data Tables

Application AreaSpecific Use CaseOutcome/Findings
Organic SynthesisIntermediate for complex moleculesFacilitates formation of diverse compounds
Biological StudiesEnzyme interaction studiesInfluences enzyme activity
Pharmacological ResearchCOX-2 inhibition researchPotential anti-inflammatory properties

Case Study 1: Enzyme Interaction

In a study focused on enzyme interactions, 2-Formyl-4-(3-methylthiophenyl)phenol was tested for its ability to inhibit COX enzymes. The results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for developing new anti-inflammatory drugs.

Case Study 2: Synthesis of Derivatives

Another research effort involved synthesizing various derivatives of 2-Formyl-4-(3-methylthiophenyl)phenol through electrophilic substitution reactions. The derivatives showed enhanced solubility and stability compared to the parent compound, indicating their potential utility in industrial applications such as coatings and plastics .

Mechanism of Action

The mechanism of action of 2-Formyl-4-(3-methylthiophenyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the formyl group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and other biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The trifluoromethyl group (-CF₃) in analogs is strongly electron-withdrawing, enhancing the electrophilicity of the formyl group compared to the methylthio (-SMe) group in the target compound, which is electron-donating. This difference impacts reactivity in condensation or nucleophilic addition reactions.
  • Steric Considerations : The bulkier -CF₃ group may hinder access to the formyl group in catalytic processes, whereas the -SMe group offers moderate steric hindrance.
  • Commercial Availability : Analogs with -CF₃ substituents are widely available (e.g., ECHEMI lists ≥7 suppliers for the 4-CF₃ variant ), whereas the 3-methylthiophenyl derivative lacks documented commercial presence.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Formyl-4-(3-methylthiophenyl)phenol, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling reactions between 3-methylthiophenyl derivatives and phenol precursors. For example, thiophene-containing intermediates (e.g., 3-methylthiophenol) can be coupled with 4-hydroxybenzaldehyde derivatives via Suzuki-Miyaura or Ullmann coupling. Optimization includes adjusting catalysts (e.g., Pd(PPh₃)₄), solvent polarity (DMSO or THF), and temperature (80–120°C) to improve yield and purity .
  • Critical Parameters : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are critical for characterizing 2-Formyl-4-(3-methylthiophenyl)phenol?

  • FT-IR : Confirm the presence of formyl (–CHO) and phenolic (–OH) groups via peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (O–H stretch) .
  • NMR : ¹H NMR (DMSO-d₆) shows signals for aromatic protons (δ 6.8–8.2 ppm), formyl proton (δ ~9.8 ppm), and methylthio group (δ ~2.5 ppm). ¹³C NMR identifies carbons in the aromatic and formyl regions .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 268.07) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for this compound’s electronic properties?

  • Case Study : Discrepancies in UV-Vis absorption maxima (experimental vs. TD-DFT calculations) may arise from solvent effects or basis-set limitations. Validate computational models by including solvent parameters (e.g., IEFPCM for DMSO) and comparing multiple functionals (B3LYP vs. CAM-B3LYP) .
  • Mitigation : Use experimental data (X-ray crystallography or cyclic voltammetry) to refine computational inputs, such as dihedral angles or redox potentials .

Q. What challenges arise in crystallographic analysis of 2-Formyl-4-(3-methylthiophenyl)phenol, and how are they addressed?

  • Challenges : Poor crystal growth due to flexible formyl and methylthio groups. Solutions include slow evaporation in mixed solvents (e.g., CHCl₃/MeOH) or using seeding techniques .
  • Software Tools : ORTEP-3 for structure refinement; Mercury for visualizing intermolecular interactions (e.g., hydrogen bonds between –OH and –CHO groups) .

Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?

  • Experimental Design :

  • Substrate Scope : Test reactivity with aryl halides (e.g., 4-bromotoluene) under Pd-catalyzed conditions.
  • Kinetic Studies : Use in-situ IR or NMR to track reaction rates and intermediate formation .
  • Mechanistic Probes : Isotopic labeling (e.g., D₂O for –OH exchange) or trapping radicals with TEMPO .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting data on the compound’s stability under acidic/basic conditions?

  • Case Study : Degradation observed in basic conditions (pH > 10) may contradict computational predictions of stability. Perform accelerated stability tests (40°C, 75% RH) with HPLC monitoring. Adjust protective groups (e.g., acetylating –OH) to enhance stability .

Q. What strategies validate the compound’s biological activity when assay results conflict with docking studies?

  • Methodology :

  • Docking Validation : Use multiple software (AutoDock, Glide) and compare binding poses with known inhibitors .
  • Assay Controls : Include positive/negative controls (e.g., tamoxifen for estrogen receptor assays) and repeat assays with purified batches to rule out impurities .

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